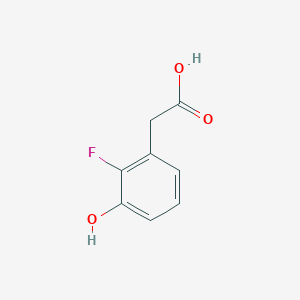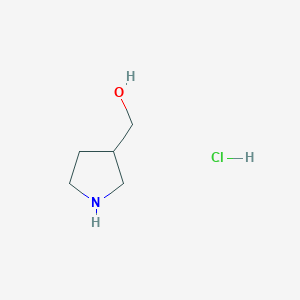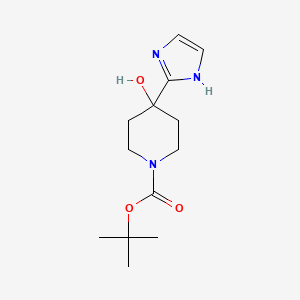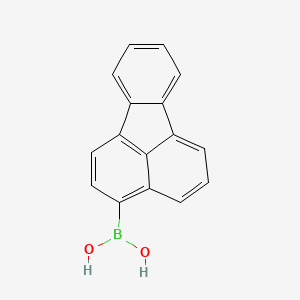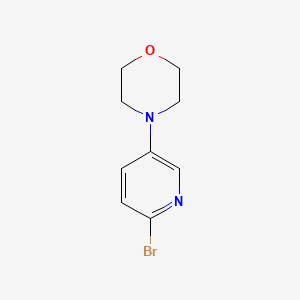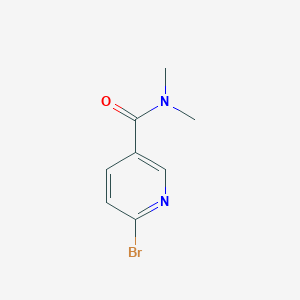
(2-Iodo-5-(trifluoromethyl)phenyl)methanol
Vue d'ensemble
Description
“(2-Iodo-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the CAS Number: 702641-05-2. It has a molecular weight of 302.03 and its linear formula is C8H6F3IO .
Molecular Structure Analysis
The molecular formula of “(2-Iodo-5-(trifluoromethyl)phenyl)methanol” is C8H6F3IO .Physical And Chemical Properties Analysis
“(2-Iodo-5-(trifluoromethyl)phenyl)methanol” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Structure
A study on the tris(2-(dimethylamino)phenyl)methanol, which shares a structural similarity with (2-Iodo-5-(trifluoromethyl)phenyl)methanol, demonstrated its ability to form stable salts with acids in water. X-ray crystallographic analysis highlighted the role of hydrogen bonds in the structure of the organic cation, providing insights into the molecular interactions and stability of such compounds (Zhang et al., 2015).
Chemical Reactivity and Synthesis
Research on diphenylphosphoryl derivatives, closely related to the structure of (2-Iodo-5-(trifluoromethyl)phenyl)methanol, has shown their ability to generate benzyne intermediates. This reactivity is crucial for the synthesis of complex organic molecules, demonstrating the potential utility of (2-Iodo-5-(trifluoromethyl)phenyl)methanol in synthetic chemistry (Gorobets et al., 2016).
Catalysis and Organic Transformations
Another study revealed the use of a prolinol derived ligand, which shares functional similarities with (2-Iodo-5-(trifluoromethyl)phenyl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This showcases the compound's potential application in asymmetric synthesis, contributing to the field of chiral chemistry (Munck et al., 2017).
Electrochemistry and Green Chemistry
The development of an electrolytic system that uses solid-supported bases for the in situ generation of a supporting electrolyte from methanol as a solvent indicates the potential of (2-Iodo-5-(trifluoromethyl)phenyl)methanol in green chemistry applications. This method demonstrates an innovative approach to carrying out chemical reactions in a more environmentally friendly manner (Tajima & Fuchigami, 2005).
Zwitterionic Salts and Organocatalysis
Research on the use of zwitterionic salts as mild organocatalysts for transesterification reactions highlights the potential of (2-Iodo-5-(trifluoromethyl)phenyl)methanol in catalysis. These novel zwitterionic salts were shown to be effective in promoting transesterification, suggesting that similarly structured compounds like (2-Iodo-5-(trifluoromethyl)phenyl)methanol could serve as organocatalysts in various chemical transformations (Ishihara et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVUTKATXCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631138 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702641-05-2 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





